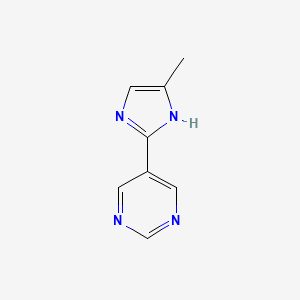![molecular formula C11H9N3 B13665736 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to an isoquinoline moiety, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with isoquinoline derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloisoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazoloisoquinoline compounds, each with potential unique biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity in biological assays, including antimicrobial and anticancer studies.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Known for its dual c-Met/VEGFR-2 inhibitory activity.
1,2,4-Triazolo[3,4-a]isoquinoline: Exhibits anticancer activity via induction of oxidative stress and DNA damage.
1,2,4-Triazolo[4,3-c]quinazoline: Potent inhibitor of the PCAF bromodomain .
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline stands out due to its unique structure, which combines the triazole and isoquinoline moieties. This fusion enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-b]isoquinoline |
InChI |
InChI=1S/C11H9N3/c1-8-12-13-11-6-9-4-2-3-5-10(9)7-14(8)11/h2-7H,1H3 |
InChI Key |
HYSVHICAIONXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C3C=CC=CC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


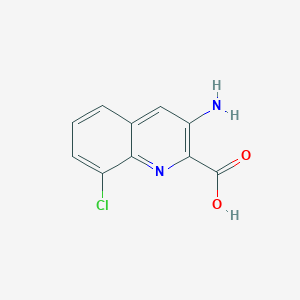

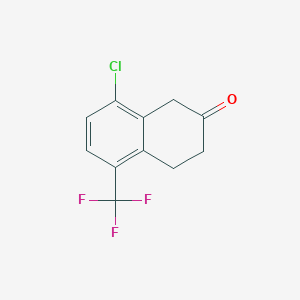
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)


![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)

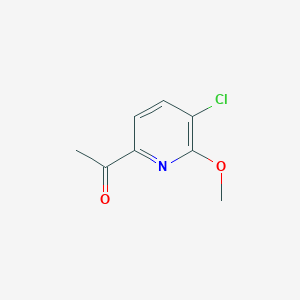
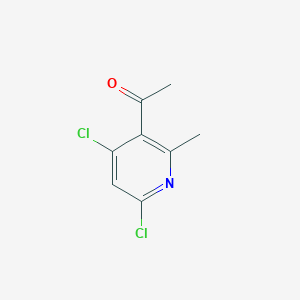
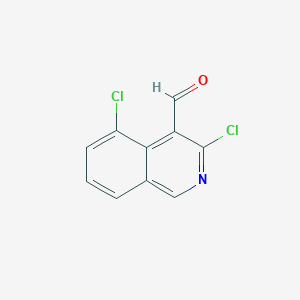
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
